REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](=[O:13])[C:4]2[C:9]([C:10](=[O:12])[CH:11]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([CH:21]2[CH2:26][CH2:25][CH:24](C(O)=O)[CH2:23][CH2:22]2)=[CH:17][CH:16]=1.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>C(#N)C.O.[N+]([O-])([O-])=O.[Ag+]>[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([CH:21]2[CH2:26][CH2:25][CH:24]([C:11]3[C:10](=[O:12])[C:9]4[C:4]([C:3](=[O:13])[C:2]=3[Cl:1])=[CH:5][CH:6]=[CH:7][CH:8]=4)[CH2:23][CH2:22]2)=[CH:17][CH:16]=1 |f:2.3.4,7.8|
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Name
|
|
Quantity
|
3.95 g
|
Type
|
reactant
|
Smiles
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ClC=1C(C2=CC=CC=C2C(C1)=O)=O
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1CCC(CC1)C(=O)O
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
ammonium persulphate
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 3 hours
|
Duration
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3 h
|
Type
|
TEMPERATURE
|
Details
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then cooled in ice for 30 mins
|
Duration
|
30 min
|
Type
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FILTRATION
|
Details
|
after which it was filtered
|
Type
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EXTRACTION
|
Details
|
the residual sticky solid extracted twice with boiling chloroform
|
Type
|
CUSTOM
|
Details
|
to remove inorganic material
|
Type
|
CUSTOM
|
Details
|
The chloroform was removed by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1CCC(CC1)C=1C(C2=CC=CC=C2C(C1Cl)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: CALCULATEDPERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |